2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-3-(3-methylbutyl)-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide
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Overview
Description
2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-3-(3-methylbutyl)-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a quinazoline core, which is known for its biological activity and is often found in pharmaceutical compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-3-(3-methylbutyl)-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps, including the formation of the quinazoline core, introduction of the sulfanyl group, and subsequent modifications to attach the various substituents. Common reagents used in these reactions include acyl chlorides, thiols, and amines, with conditions such as refluxing in organic solvents and the use of catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-3-(3-methylbutyl)-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce ketones or other oxidized groups to alcohols or other reduced forms.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions can vary but often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology: Its biological activity makes it a candidate for studying enzyme interactions, cellular pathways, and potential therapeutic effects.
Medicine: The compound’s structure suggests it could be explored for pharmaceutical applications, such as developing new drugs or studying drug-receptor interactions.
Industry: It may have applications in materials science, such as developing new polymers or coatings with specific properties.
Mechanism of Action
The mechanism of action for 2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-3-(3-methylbutyl)-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The quinazoline core is known to interact with various enzymes and receptors, potentially inhibiting or activating them. This can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds with similar quinazoline cores, such as gefitinib and erlotinib, are known for their anticancer properties.
Sulfanyl Compounds: Compounds with sulfanyl groups, like thiols and sulfides, are often used in organic synthesis and have various biological activities.
Uniqueness
What sets 2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-3-(3-methylbutyl)-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide apart is its unique combination of functional groups and structural features
Properties
IUPAC Name |
2-[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl-3-(3-methylbutyl)-4-oxo-N-propan-2-ylquinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N3O3S/c1-16(2)11-12-30-26(33)22-10-8-20(25(32)28-17(3)4)14-23(22)29-27(30)34-15-24(31)21-9-7-18(5)13-19(21)6/h7-10,13-14,16-17H,11-12,15H2,1-6H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKIBXOJXPCYRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CSC2=NC3=C(C=CC(=C3)C(=O)NC(C)C)C(=O)N2CCC(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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